molecular formula C8H17N3O3 B3116244 1-Azido-2-(2-(2-ethoxyethoxy)ethoxy)ethane CAS No. 215181-72-9

1-Azido-2-(2-(2-ethoxyethoxy)ethoxy)ethane

Cat. No.: B3116244
CAS No.: 215181-72-9
M. Wt: 203.24 g/mol
InChI Key: QCKRVSYHRAABCY-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Azides are generally known to react with alkynes in a [3+2] cycloaddition to form 1,2,3-triazoles, a reaction known as the huisgen cycloaddition or "click chemistry"

Mode of Action

The azide group in 1-Azido-2-(2-(2-ethoxyethoxy)ethoxy)ethane can participate in click chemistry reactions . In these reactions, the azide reacts with an alkyne to form a 1,2,3-triazole. This reaction is highly selective, efficient, and occurs under mild conditions, making it suitable for use in biological systems .

Pharmacokinetics

The compound’s solubility, molecular weight (20324 g/mol) , and other physicochemical properties suggest that it may have reasonable bioavailability

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of click chemistry reactions can be affected by the presence of copper, which catalyzes the reaction . Additionally, factors such as pH, temperature, and the presence of other reactive species can potentially influence the compound’s stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azido-2-(2-(2-ethoxyethoxy)ethoxy)ethane can be synthesized through a multi-step process involving the reaction of ethylene oxide derivatives with sodium azide. The reaction typically requires an inert atmosphere and controlled temperature to ensure the formation of the azido group without unwanted side reactions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Azido-2-(2-(2-ethoxyethoxy)ethoxy)ethane primarily undergoes click reactions, particularly azide-alkyne cycloaddition. This reaction is highly specific and efficient, forming triazole rings .

Common Reagents and Conditions:

Major Products: The major product of the azide-alkyne cycloaddition reaction is a 1,2,3-triazole derivative, which is a stable and biocompatible compound .

Scientific Research Applications

1-Azido-2-(2-(2-ethoxyethoxy)ethoxy)ethane is widely used in scientific research due to its versatility in click chemistry. Its applications include:

    Chemistry: Synthesis of complex molecules and polymers.

    Biology: Labeling and tracking of biomolecules.

    Medicine: Development of drug delivery systems and diagnostic tools.

    Industry: Production of advanced materials and coatings.

Comparison with Similar Compounds

Uniqueness: 1-Azido-2-(2-(2-ethoxyethoxy)ethoxy)ethane is unique due to its specific structure that allows for efficient and selective click reactions. Its ethoxyethoxy groups provide solubility in various solvents, making it versatile for different applications .

Properties

IUPAC Name

1-azido-2-[2-(2-ethoxyethoxy)ethoxy]ethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O3/c1-2-12-5-6-14-8-7-13-4-3-10-11-9/h2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKRVSYHRAABCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901251643
Record name Ethane, 1-[2-(2-azidoethoxy)ethoxy]-2-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901251643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215181-72-9
Record name Ethane, 1-[2-(2-azidoethoxy)ethoxy]-2-ethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=215181-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethane, 1-[2-(2-azidoethoxy)ethoxy]-2-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901251643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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